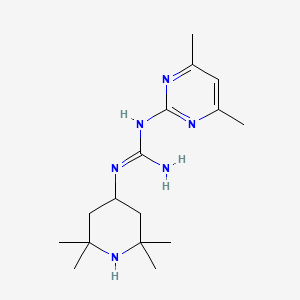

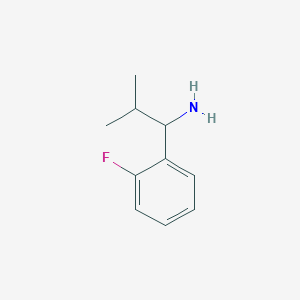

![molecular formula C19H22FN3O2 B2501042 (6-Fluorpyridin-3-yl)-[4-[1-(3-methoxyphenyl)ethyl]piperazin-1-yl]methanon CAS No. 1436043-53-6](/img/structure/B2501042.png)

(6-Fluorpyridin-3-yl)-[4-[1-(3-methoxyphenyl)ethyl]piperazin-1-yl]methanon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(6-Fluoropyridin-3-yl)-[4-[1-(3-methoxyphenyl)ethyl]piperazin-1-yl]methanone, also known as FMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. FMP is a piperazine derivative that has been found to exhibit promising pharmacological properties, making it a potential candidate for the development of new therapeutics.

Wirkmechanismus

The exact mechanism of action of (6-Fluoropyridin-3-yl)-[4-[1-(3-methoxyphenyl)ethyl]piperazin-1-yl]methanone is not fully understood, but it is believed to act on various molecular targets in the body. One study suggested that (6-Fluoropyridin-3-yl)-[4-[1-(3-methoxyphenyl)ethyl]piperazin-1-yl]methanone may inhibit the activity of monoamine oxidase enzymes by binding to their active sites. Another study suggested that (6-Fluoropyridin-3-yl)-[4-[1-(3-methoxyphenyl)ethyl]piperazin-1-yl]methanone may induce apoptosis in cancer cells by activating caspase-3 and downregulating Bcl-2 expression.

Biochemical and Physiological Effects:

(6-Fluoropyridin-3-yl)-[4-[1-(3-methoxyphenyl)ethyl]piperazin-1-yl]methanone has been found to exhibit a range of biochemical and physiological effects in vitro and in vivo. One study found that (6-Fluoropyridin-3-yl)-[4-[1-(3-methoxyphenyl)ethyl]piperazin-1-yl]methanone exhibited potent antiproliferative activity against cancer cells by inducing cell cycle arrest and apoptosis. Another study found that (6-Fluoropyridin-3-yl)-[4-[1-(3-methoxyphenyl)ethyl]piperazin-1-yl]methanone exhibited significant neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

(6-Fluoropyridin-3-yl)-[4-[1-(3-methoxyphenyl)ethyl]piperazin-1-yl]methanone has several advantages for use in lab experiments, including its relatively simple synthesis method and its potential applications in medicinal chemistry. However, (6-Fluoropyridin-3-yl)-[4-[1-(3-methoxyphenyl)ethyl]piperazin-1-yl]methanone also has several limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.

Zukünftige Richtungen

There are several potential future directions for research on (6-Fluoropyridin-3-yl)-[4-[1-(3-methoxyphenyl)ethyl]piperazin-1-yl]methanone, including:

1. Further exploration of its potential as a therapeutic agent for the treatment of cancer and neurological disorders.

2. Development of more efficient synthesis methods for (6-Fluoropyridin-3-yl)-[4-[1-(3-methoxyphenyl)ethyl]piperazin-1-yl]methanone and its derivatives.

3. Investigation of the molecular targets and mechanisms of action of (6-Fluoropyridin-3-yl)-[4-[1-(3-methoxyphenyl)ethyl]piperazin-1-yl]methanone in various biological systems.

4. Evaluation of the pharmacokinetic and pharmacodynamic properties of (6-Fluoropyridin-3-yl)-[4-[1-(3-methoxyphenyl)ethyl]piperazin-1-yl]methanone in animal models.

5. Development of (6-Fluoropyridin-3-yl)-[4-[1-(3-methoxyphenyl)ethyl]piperazin-1-yl]methanone-based drug delivery systems for targeted therapy.

Synthesemethoden

The synthesis of (6-Fluoropyridin-3-yl)-[4-[1-(3-methoxyphenyl)ethyl]piperazin-1-yl]methanone involves a multi-step process that begins with the reaction of 3-fluoropyridine with 4-(1,3-dioxoisoindolin-2-yl)benzaldehyde in the presence of a base. The resulting intermediate is then reacted with 4-(3-methoxyphenyl)ethylpiperazine and subsequently treated with acetic anhydride to yield the final product.

Wissenschaftliche Forschungsanwendungen

- Die Synthese neuer N-Aryl-4-[6-(2-fluorpyridin-3-yl)chinazolin-2-yl]-piperazin-1-carboxamid-Derivate wurde berichtet. Diese Verbindungen wurden auf ihre in-vitro-antibakterielle Aktivität gegen grampositive und gramnegative Bakterienarten sowie gegen Antibiotika-resistente E. coli-Stämme untersucht. Einige der synthetisierten Verbindungen zeigten potenzielle antimikrobielle Wirkungen .

- Die Kombination von Chinazolin-, Pyridin- und Piperazin-Heterocyclen in einem Molekül hat sich als vielversprechend gegen bakterielle und fungale Arten erwiesen, wodurch ihre Wirkung gegen Infektionskrankheiten möglicherweise synergistisch verstärkt wird .

- Fluorierte Pyridine, einschließlich 2-Fluorpyridin-Derivate, finden Anwendung in bildgebenden Mitteln. So wurde beispielsweise [18 F]-(E)-3-((6-fluorpyridin-2-yl)ethinyl)cyclohex-2-enon O-methyloxid als potenzielles mGluR 5-Bildgebungsmittel untersucht .

- Die Kombination von Chinazolin-, Pyridin- und Piperazinringen in einem einzigen Molekül kann zu hochbioaktiven Verbindungen mit potentiellen therapeutischen Anwendungen führen .

- Forscher haben eine einfache synthetische Route zu N-substituierten 6-Fluor-3-(piperidin-4-yl)-1,2-Benzoxazol-Derivaten entwickelt. Diese Verbindung wurde unter Verwendung von Piperidin-4-carbonsäure, 1,3-Difluorbenzol und verschiedenen Halogen-Derivaten erhalten. Die Methode bietet eine einfache Möglichkeit, Zugang zu diesen Derivaten zu erhalten .

Antibakterielle Aktivität

Medizinische Chemie und Wirkstoffdesign

Bildgebende Mittel

Pharmakophor-Exploration

Synthetische Chemie

Eigenschaften

IUPAC Name |

(6-fluoropyridin-3-yl)-[4-[1-(3-methoxyphenyl)ethyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O2/c1-14(15-4-3-5-17(12-15)25-2)22-8-10-23(11-9-22)19(24)16-6-7-18(20)21-13-16/h3-7,12-14H,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYAQNGLKVVFSJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC)N2CCN(CC2)C(=O)C3=CN=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B2500960.png)

![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2500964.png)

![2-{imidazo[1,2-b]pyridazine-6-carbonyl}-2,3-dihydro-1H-isoindole](/img/structure/B2500965.png)

![3-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylpropanamide](/img/structure/B2500969.png)

![(1R,4R,5S)-rel-tert-Butyl 5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2500970.png)

![3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonyl}aniline](/img/structure/B2500977.png)

![N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-2-phenylquinoline-4-carboxamide](/img/structure/B2500981.png)